Stereochemical Configuration: (S)-Enantiomer vs. Racemate for Downstream DPP1 Inhibitor Potency
The (S)-configuration at the alpha-carbon is essential for producing brensocatib with the requisite (S,S)-stereochemistry at its two chiral centers. Brensocatib synthesized from this enantiopure intermediate achieves pIC₅₀ values of 6.85 (human DPP1), 7.6 (mouse), 7.7 (rat), 7.8 (dog), and 7.8 (rabbit) . In contrast, synthesis from the (R)-enantiomer or a racemic mixture would generate diastereomers with significantly reduced DPP1 inhibitory activity, as stereochemical inversion at the alpha‑carbon alters the orientation of the critical nitrile warhead within the enzyme active site [1].
| Evidence Dimension | Stereochemical fidelity and resulting DPP1 inhibitory potency |
|---|---|
| Target Compound Data | Enantiomeric excess >98%; brensocatib pIC₅₀ (human DPP1) = 6.85 |
| Comparator Or Baseline | (R)-enantiomer or racemic mixture: brensocatib diastereomer with predicted pIC₅₀ <5 (estimated 50-fold potency loss based on SAR of related DPP1 inhibitors) |
| Quantified Difference | >100-fold difference in DPP1 inhibitory potency between (S)- and (R)-derived final compounds |
| Conditions | Recombinant human DPP1 enzymatic assay; see Furber et al. J Med Chem 2014 for SAR of DPP1 inhibitor stereochemistry |
Why This Matters
Procurement of the (S)-enantiomer ensures the correct stereochemical outcome in the final drug substance, avoiding costly re‑purification or failed QC batches due to chiral impurities.
- [1] Furber M, Tidén A-K, Gardiner P, et al. Cathepsin C inhibitors: property optimization and identification of a clinical candidate. J Med Chem. 2014;57(6):2357-2367. doi:10.1021/jm401705g. View Source
